Home > Products > Building Blocks P9800 > 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine
6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine - 1082837-97-5

6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine

Catalog Number: EVT-1632903
CAS Number: 1082837-97-5
Molecular Formula: C9H10ClNO
Molecular Weight: 183.63 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine is a heterocyclic compound . It is a benzoxazine derivative and serves as a building block for various natural and synthetic organic compounds .

Synthesis Analysis

The synthesis of 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine involves an enantioselective process . The process starts from (S)- and ®-methyl 2-acetamido-3-(3-chlorophenyl)propanoates as a source of chirality . A one-pot procedure for transesterification and cleavage of the N-acetyl group was developed to prevent racemization during the hydrolysis of the methyl ester group .

Molecular Structure Analysis

The molecular weight of 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine is 183.64 . The InChI code is 1S/C9H10ClNO/c1-6-5-11-8-4-7(10)2-3-9(8)12-6/h2-4,6,11H,5H2,1H3 .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine include acylation, transesterification, and hydrolysis . The acylation of racemic benzoxazines with (S)-naproxen acyl chloride afforded (S,S)-diastereomers of amides as the major products .

Physical And Chemical Properties Analysis

6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine is a powder .

Synthesis Analysis
  • Nucleophilic Substitution: One common approach to synthesize 3,4-dihydro-2H-1,4-benzoxazines involves the reaction of 2-aminophenols with appropriately substituted epoxides or halohydrins under basic conditions. [] This method allows for the introduction of various substituents at the 2-position of the benzoxazine ring.
  • Intramolecular Cyclization: Another strategy involves the intramolecular cyclization of suitably substituted 2-phenoxyethylamines. This approach typically employs transition metal catalysts, such as copper or palladium, to facilitate the cyclization reaction. []
  • Modifications of Existing Benzoxazines: Existing 3,4-dihydro-2H-1,4-benzoxazines can be further modified to introduce the desired substituents. For instance, the 6-chloro substituent could be introduced via electrophilic aromatic substitution on the benzoxazine ring. The 2-methyl group might be introduced through alkylation reactions. []
Applications
  • Medicinal Chemistry: Given the diverse biological activities exhibited by this class of compounds, 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine could be investigated for potential use in drug development. Areas of interest could include analgesic, anti-inflammatory, or antimicrobial agents. [, ]
  • Agricultural Chemicals: Derivatives of 3,4-dihydro-2H-1,4-benzoxazines have shown promising applications as pesticides and herbicides. [] 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine could be explored as a potential lead compound for developing new agrochemicals.
  • Materials Science: The incorporation of heterocyclic units like 3,4-dihydro-2H-1,4-benzoxazines into polymers or other materials can impart desirable properties, such as enhanced thermal stability or optical activity. [] Therefore, 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine could be investigated for its potential in material science applications.

(S)-N-(1-azabicyclo[2.2.2]oct-3-yl)-6-chloro-3,4-dihydro-4-methyl-2H-1,4 -benzoxazine-8-carboxamide

Compound Description: This compound is a potent serotonin-3 (5-HT3) receptor antagonist with a high affinity for 5-HT3 receptors (Ki = 0.051 nM). It also exhibits potent antagonistic activity against the von Bezold-Jarisch reflex (ED50 = 0.089 micrograms/kg i.v.) in rats [, ].

Relevance: This compound shares the core 6-chloro-3,4-dihydro-2H-1,4-benzoxazine structure with the target compound. The key difference lies in the substitution at the 8-position, where the target compound lacks a substituent, while this compound features a carboxamide group linked to an (S)-1-azabicyclo[2.2.2]oct-3-yl moiety [, ].

Efavirenz ((4S)‐6‐chloro‐4‐(2‐cyclopropylethynyl)‐1,4‐dihydro‐4‐(trifluoromethyl)‐2H‐3,1‐benzoxazin‐2‐one)

Compound Description: Efavirenz is a cytochrome P450 2B6 (CYP2B6) substrate used in the treatment of HIV []. Its metabolism by CYP2B6 is significantly impacted by the presence and nature of the oxazinone ring.

Relevance: While efavirenz belongs to the benzoxazinone class due to the presence of a carbonyl group at the 3-position, it shares the 6-chloro-3,4-dihydro-2H-1,4-benzoxazine core with the target compound. This shared core structure makes efavirenz relevant in understanding the structural features influencing the activity and metabolism of benzoxazine derivatives [].

6‐chloro‐4‐(2‐cyclopropylethynyl)‐1,4‐dihydro‐2‐methyl‐4‐(trifluoromethyl)‐2H‐3,1‐benzoxazine (1)

Compound Description: This efavirenz analogue, synthesized to investigate the impact of heteroatom substitutions on CYP2B6 metabolism, maintains its status as a CYP2B6 substrate, exhibiting a KM value comparable to efavirenz [].

Relevance: This compound directly relates to 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine by replacing the oxygen in the 1,4-benzoxazine ring with a carbon atom. This modification allows for studying the importance of the oxygen atom in the context of CYP2B6 substrate binding and metabolism [].

(4S)‐6‐chloro‐4‐[(1E)‐2‐cyclopropylethenyl]‐3,4‐dihydro‐4‐(trifluoromethyl)‐2(1H)‐quinazolinone (2)

Compound Description: This efavirenz analogue was synthesized to probe the impact of heteroatom substitutions on its metabolism by CYP2B6. Despite the structural alteration, this compound remains a CYP2B6 substrate [].

Relevance: This compound relates to 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine by replacing the oxygen atom in the 1,4-benzoxazine ring with a nitrogen atom. By comparing its properties to the parent compound and other analogues, researchers aimed to elucidate the significance of the oxygen heteroatom in the benzoxazine scaffold [].

(4S)‐6‐chloro‐4‐(2‐cyclopropylethynyl)‐3,4‐dihydro‐4‐(trifluoromethyl)‐2(1H)‐quinazolinone (3)

Compound Description: Synthesized as part of a study investigating the structure-activity relationship of efavirenz and its interaction with CYP2B6, this compound retains its identity as a CYP2B6 substrate [].

Relevance: This efavirenz analogue exhibits structural similarity to 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine by substituting the oxygen in the 1,4-benzoxazine ring with a nitrogen atom. This modification provides insights into the role of the oxygen heteroatom in CYP2B6-mediated metabolism [].

6‐chloro‐4‐(cyclopropylethynyl)‐3,4‐dihydro‐4‐(trifluoromethyl)‐2(1H)‐quinolinone (4)

Compound Description: This compound represents another efavirenz analogue designed and synthesized to explore the effects of heteroatom substitutions within the parent structure on CYP2B6-mediated metabolism [].

Relevance: This compound provides insights into the structural elements governing the interaction of efavirenz analogues with CYP2B6 by removing the oxygen atom present in 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine. This modification highlights the role of the oxygen heteroatom in efavirenz's binding and metabolism by CYP2B6 [].

6‐chloro‐4‐(cyclopropylethynyl)‐4‐(trifluoromethyl)‐4H‐benzo[d][1,3]dioxin‐2‐one (5)

Compound Description: Designed and synthesized as an efavirenz analogue, this compound aims to elucidate the impact of structural modifications, specifically heteroatom substitution, on interactions with CYP2B6 [].

Relevance: This analogue provides a point of comparison for understanding the contribution of the oxygen atom in 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine to the interactions with CYP2B6. This comparison helps researchers decipher the structural features essential for substrate recognition and metabolism by the enzyme [].

N-(1-azabicyclo[2.2.2]oct-3-yl)-6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide hydrochloride

Compound Description: This compound serves as a serotonin-3 (5-HT3) receptor antagonist and is specifically recognized for its role in modulating responses of spinal dorsal horn interneurons evoked by feline group II muscle afferents [].

Relevance: Sharing the core structure of 6-chloro-3,4-dihydro-2H-1,4-benzoxazine with the target compound, this molecule differs by the presence of a carbonyl group at the 3-position and a carboxamide group linked to a 1-azabicyclo[2.2.2]oct-3-yl moiety at the 8-position. These variations provide insights into the structure-activity relationship of benzoxazine derivatives as 5-HT3 receptor antagonists [].

YM060 [(R)-5-[(1-methyl-3-indolyl)carbonyl]-4,5,6,7-tetrahydro-1H-benzimida zol e hydrochloride]

Compound Description: YM060 is a potent and selective serotonin-3 (5-HT3) receptor antagonist. It demonstrates significant in vivo 5-HT3 receptor blocking activity, as evidenced by its ability to inhibit the reduction in heart rate induced by 5-HT in rats (von Bezold-Jarisch reflex) [].

Relevance: Although structurally distinct from 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine, YM060's activity as a 5-HT3 receptor antagonist makes it relevant for comparative analysis. This comparison, particularly with other 5-HT3 receptor antagonists like those derived from the benzoxazine scaffold, can reveal valuable insights into the pharmacophore features essential for potent and selective 5-HT3 receptor antagonism [].

Ondansetron (GR38032F)

Compound Description: Ondansetron is a potent and selective serotonin-3 (5-HT3) receptor antagonist commonly used as an antiemetic to prevent nausea and vomiting caused by chemotherapy, radiation therapy, and surgery [].

Relevance: Although structurally different from 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine, ondansetron's role as a 5-HT3 receptor antagonist provides a valuable point of comparison. This comparison helps understand the structural diversity among 5-HT3 receptor antagonists and highlights the potential for various scaffolds to target this receptor effectively [].

Granisetron (BRL43694)

Compound Description: Granisetron is another potent and selective serotonin-3 (5-HT3) receptor antagonist clinically used as an antiemetic to prevent nausea and vomiting, particularly in the context of chemotherapy [].

Relevance: Despite its structural dissimilarity to 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine, granisetron's classification as a 5-HT3 receptor antagonist makes it relevant for comparative analysis. Studying granisetron alongside benzoxazine-based 5-HT3 receptor antagonists can shed light on the diverse structural motifs capable of effectively targeting the 5-HT3 receptor and provide valuable insights for developing novel therapeutic agents [].

ICS205-930 [(3 alpha-tropanyl)-1H-indole-3-carboxylic acid ester]

Compound Description: ICS205-930 is a potent and selective serotonin-3 (5-HT3) receptor antagonist known for its antiemetic properties [].

Relevance: Despite the structural differences between ICS205-930 and 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine, both compounds exhibit affinity for the 5-HT3 receptor. This shared target makes ICS205-930 a valuable point of comparison in understanding the structure-activity relationships of 5-HT3 receptor antagonists and the diverse chemical scaffolds capable of interacting with this receptor [].

LY277359 [endo-5-chloro-2,3-dihydro-2,2-dimethyl-N-(8-methyl-8-azabicyclo[3.2.1] oct-3-yl)-7-benzofuran-carboxamide-(Z)-2-butenedioate (1:1)]

Compound Description: LY277359 is a potent and selective serotonin-3 (5-HT3) receptor antagonist, showcasing its potential as an antiemetic agent [].

Relevance: While structurally distinct from 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine, LY277359's activity as a 5-HT3 receptor antagonist makes it relevant for comparative analysis within the broader context of 5-HT3 receptor pharmacology. This comparison allows for the identification of common pharmacophore features and exploration of the structure-activity relationships within this class of compounds [].

Y25130 [(+-)-N-(1-azabicyclo[2.2.2]oct-3-yl)-6-chloro-4-methyl-3-oxo-3,4- dihydro-2H-1,4-benzoxazine-8-carboxamide hydrochloride]

Compound Description: Y25130 is a potent serotonin-3 (5-HT3) receptor antagonist that exhibits significant in vivo activity. It effectively inhibits 5-HT-induced bradycardia in rats, indicating its potential as an antiemetic agent [].

Zacopride [(R,S)4-amino-N-[1-azabicyclo (2.2.2)oct-3-yl]-5-chloro-2-methoxybenzamide(E)-2-butenedioat e]

Compound Description: Zacopride is a well-known serotonin-3 (5-HT3) receptor antagonist that has been investigated for its potential in treating various conditions, including chemotherapy-induced nausea and vomiting [].

Relevance: Although structurally different from 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine, zacopride is relevant to this study due to its shared target, the 5-HT3 receptor. Zacopride serves as a reference compound to compare the activity and potency of the synthesized benzoxazine derivatives, aiding in understanding the structure-activity relationships of 5-HT3 receptor antagonists [, , ].

6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid

Compound Description: This compound serves as a key intermediate in the synthesis of azasetron hydrochloride, a selective and potent 5-HT3 receptor antagonist used as an antiemetic [].

Relevance: This compound is a direct precursor to azasetron hydrochloride and shares the core 6-chloro-3,4-dihydro-2H-1,4-benzoxazine structure with the target compound. Unlike the target compound, it features a carbonyl group at the 3-position and a carboxylic acid group at the 8-position. These structural similarities and its role in azasetron synthesis make it relevant to the study of benzoxazine derivatives as 5-HT3 receptor antagonists [].

N-Dichloroacetyl-3,4-dihydro-3-methyl-6-chloro-2H-1,4-benzoxazine

Compound Description: This newly synthesized compound has been structurally characterized, and its crystal structure has been determined using single-crystal X-ray diffraction [].

Relevance: This compound is structurally very similar to 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine, sharing the core benzoxazine structure. The only difference is the dichloroacetyl group attached to the nitrogen atom in the benzoxazine ring. This close structural similarity makes it relevant for understanding the structure-property relationships of benzoxazine derivatives [].

Ethyl 3,4-dihydro-2-methyl-3-oxo-2H-1,4-benzoxazine-2-carboxylates

Compound Description: This compound and its derivatives represent a class of benzoxazine compounds synthesized via a convenient one-pot method [].

Relevance: These compounds, while having an additional ester group at the 2-position and a carbonyl group at the 3-position compared to 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine, offer valuable insights into the synthesis and reactivity of the benzoxazine scaffold. Understanding their synthesis can aid in developing more efficient routes for similar compounds, including the target compound [].

3,4-dihydro-2-methyl-3-oxo-2H-pyrido[3,2-b]-1, 4-oxazine-2-carboxylic acid

Compound Description: This compound is a pyrido-fused benzoxazine analogue, prepared via a convenient one-pot synthesis method. The synthesis and characterization of this compound contribute to the understanding of benzoxazine chemistry and potential applications [].

Relevance: While this compound incorporates a pyrido ring fused to the benzoxazine core, differentiating it from 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine, it provides valuable insights into the synthesis and reactivity of benzoxazine-related structures. The presence of a methyl substituent at the 2-position further highlights the potential for modifying the benzoxazine scaffold for diverse applications [].

Endo-6-chloro-3,4-dihydro-N-(9-methyl-9-azabicyclo[3.3.1]non-3-yl)-2,2, 4-trimethyl-2H-1,4-benzoxazine-8-carboxamide

Compound Description: This compound is a potent and long-acting serotonin-3 (5-HT3) receptor antagonist, exhibiting a high affinity for 5-HT3 receptors (Ki = 0.019 nM) [].

Relevance: This potent 5-HT3 receptor antagonist shares the core 6-chloro-3,4-dihydro-2H-1,4-benzoxazine structure with the target compound. It features two methyl groups at the 2-position, a 9-methyl-9-azabicyclo[3.3.1]non-3-yl moiety at the 8-carboxamide group, and lacks a carbonyl group at the 3-position. This compound, with its long-lasting 5-HT3 receptor antagonistic activity, emphasizes the potential of modifying the benzoxazine scaffold for therapeutic applications [].

Racemic 7,8-difluoro-3,4-dihydro-3-methyl-2H-[1,4]benzoxazine

Compound Description: This compound serves as a key building block for synthesizing pyrimidine conjugates as potential antiviral agents. It is a racemic mixture, implying the presence of both enantiomers [].

Relevance: Structurally similar to 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine, this compound possesses fluorine atoms at the 7 and 8 positions instead of a chlorine atom at the 6 position. This difference highlights the potential for halogen substitutions on the benzoxazine core to modulate biological activity and explore structure-activity relationships [].

(S)-enantiomer of 7,8-difluoro-3,4-dihydro-3-methyl-2H-[1,4]benzoxazine

Compound Description: This compound represents the enantiomerically pure (S)-isomer of the racemic 7,8-difluoro-3,4-dihydro-3-methyl-2H-[1,4]benzoxazine. It is used to synthesize pyrimidine conjugates and evaluate their antiviral activity [].

Relevance: This compound is structurally analogous to 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine, featuring fluorine atoms at the 7 and 8 positions instead of a chlorine atom at the 6 position. The use of this enantiomerically pure compound underscores the significance of stereochemistry in biological activity and drug development [].

7-Chloro-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine S,S-dioxide (IDRA-21)

Compound Description: IDRA-21 acts as a partial modulator of AMPA receptor desensitization. It enhances AMPA receptor function by increasing intracellular Ca2+ and Na+ levels []. Notably, IDRA-21 exhibits lower neurotoxicity compared to the related compound cyclothiazide.

Relevance: Although IDRA-21 differs structurally from 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine, its activity as a negative modulator of AMPA receptor desensitization makes it relevant in a broader pharmacological context. By comparing IDRA-21 with benzoxazine-based compounds, researchers can gain insights into the structural diversity of compounds targeting ion channels and explore potential applications in treating neurological disorders [].

Relevance: Despite structural differences from 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine, cyclothiazide's activity as a negative modulator of AMPA receptor desensitization makes it relevant for comparative analysis. Understanding its pharmacological profile, particularly in light of its higher neurotoxicity compared to IDRA-21, can help researchers design safer and more effective drugs targeting AMPA receptors [].

Telmisartan

Compound Description: Telmisartan is an angiotensin II receptor blocker (ARB) commonly used to treat hypertension. It works by blocking the action of angiotensin II, a hormone that constricts blood vessels, thereby lowering blood pressure [].

Relevance: Telmisartan, while structurally distinct from 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine, is included in this list due to its presence in a pharmaceutical composition alongside hydrochlorothiazide (HCTZ), a diuretic, for the treatment of hypertension. Although the research paper does not explicitly focus on the synthesis or specific properties of telmisartan, its inclusion highlights the importance of combination therapies in managing complex diseases like hypertension [].

Hydrochlorothiazide (HCTZ)

Compound Description: Hydrochlorothiazide (HCTZ) is a thiazide diuretic commonly used to treat hypertension. It works by reducing the reabsorption of sodium and water in the kidneys, leading to increased urine output and a decrease in blood volume, which ultimately lowers blood pressure [].

Relevance: While structurally distinct from 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine, HCTZ is mentioned in the context of a fixed-dose combination with telmisartan for treating hypertension. This combination therapy underscores the importance of utilizing drugs with complementary mechanisms of action to achieve optimal therapeutic outcomes in managing complex conditions [].

Benzyl (2S)-1-[[(2S)-2-methyl-6-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl]carbonyl]-2-pyrrolidinecarboxylate [(S,S)-11]

Compound Description: This compound, along with its diastereomers and derivatives, has been studied for its conformational properties, particularly focusing on the proline peptide bond conformation. These studies provide insights into the design and development of peptidomimetics [].

Benzyl (2S)-1-[[(2S)-2-methyl-7-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl]carbonyl]-2-pyrrolidinecarboxylate [(S,S)-9]

Compound Description: This compound and its derivatives have been studied to understand the conformational preferences of proline peptide bonds in the context of peptidomimetic design [].

(S,S)-3 and (S,S)-4, the corresponding 6-amino and 7-amino carboxylic acids

Compound Description: These two compounds, derived from [(S,S)-11] and [(S,S)-9] by hydrolysis and reduction, respectively, are valuable intermediates in the synthesis of conformationally constrained peptidomimetics [].

Relevance: Both (S,S)-3 and (S,S)-4 share the 6-chloro-3,4-dihydro-2H-1,4-benzoxazine core with the target compound but feature modifications such as an amino group at either the 6- or 7-position, a carbonyl group at the 3-position, and a (2S)-2-pyrrolidinecarboxylic acid group at the 2-position. These modifications, while leading to distinct structures, provide valuable information about the conformational preferences of substituted benzoxazine derivatives, crucial for designing peptidomimetics [].

(R,S)-11 and (R,S)-9, the diastereomers of [(S,S)-11] and [(S,S)-9]

Compound Description: These diastereomeric pairs, (R,S)-11 and (R,S)-9, derived from [(S,S)-11] and [(S,S)-9] by epimerization at the proline chiral center, are valuable for investigating the influence of stereochemistry on the conformational preferences of the proline peptide bond [].

Relevance: These diastereomers share the 6-chloro-3,4-dihydro-2H-1,4-benzoxazine core with the target compound but possess variations at the proline chiral center, a nitro group at either the 6- or 7-position, a carbonyl group at the 3-position, and a benzyl 2-pyrrolidinecarboxylate group at the 2-position. This comparison allows for a detailed understanding of how subtle structural changes, particularly stereochemical variations, can impact the conformational behavior of benzoxazine-containing peptidomimetics [].

(R,S)-3 and (R,S)-4, the diastereomers of (S,S)-3 and (S,S)-4

Compound Description: These diastereomers, (R,S)-3 and (R,S)-4, derived from (S,S)-3 and (S,S)-4 by epimerization at the proline chiral center, are essential for understanding the impact of stereochemistry on the conformational behavior of proline-containing peptidomimetics [].

Relevance: These diastereomers, while sharing the 6-chloro-3,4-dihydro-2H-1,4-benzoxazine core with the target compound, differ in the configuration at the proline chiral center, the presence of an amino group at either the 6- or 7-position, a carbonyl group at the 3-position, and a 2-pyrrolidinecarboxylic acid group at the 2-position. Studying these diastereomers helps elucidate how stereochemical variations within the benzoxazine scaffold can influence the overall conformation of peptidomimetics and, consequently, their interactions with biological targets [].

(Z)-7-Chloro-3-[(3-chlorophenyl)-methylidene]-4-p-tosyl-3,4-dihydro-2H-1,4-benzoxazine

Compound Description: This compound is a substituted 3,4-dihydro-2H-1,4-benzoxazine derivative that has been structurally characterized, revealing its planar phenyl rings and a half-boat conformation for the 3,4-dihydro-2H-oxazine moiety [].

Relevance: Sharing the core 6-chloro-3,4-dihydro-2H-1,4-benzoxazine structure with the target compound, this compound features a (3-chlorophenyl)methylidene substituent at the 3-position and a p-toluenesulfonyl (p-tosyl) group at the nitrogen atom. It helps understand the conformational flexibility and potential steric interactions associated with substituents on the benzoxazine scaffold [].

N-dichloroacetyl-3-methyl-6,8-dichloro-3,4-dihydro- 2H-1,4-benzoxazine

Compound Description: This compound represents another example of a structurally characterized benzoxazine derivative, adding to the knowledge base of this class of compounds [].

Relevance: This compound shares the core 3,4-dihydro-2H-1,4-benzoxazine structure with the target compound. It differs by having chlorine atoms at the 6 and 8 positions, a dichloroacetyl group at the nitrogen atom, and a methyl group at the 3-position. Its structural characterization contributes to understanding the structural diversity and conformational preferences within the benzoxazine family [].

2-(3,4-dihydro-2,2-dimethyl-6-nitro-2H-1,4-benzoxazin-4-yl)pyridin e-1-oxide (16a: YM934)

Compound Description: YM934 is a potent potassium channel activator that has demonstrated a more potent oral antihypertensive effect than cromakalim in conscious spontaneously hypertensive rats [].

Relevance: YM934 shares the core 3,4-dihydro-2H-1,4-benzoxazine structure with the target compound. Key differences include a nitro group at the 6-position, two methyl groups at the 2-position, and a pyridine N-oxide group at the 4-position. This compound highlights the potential of modifying the benzoxazine scaffold to target potassium channels, which are involved in various physiological processes, including blood pressure regulation [].

3,4-dihydro-2H-1,4-benzoxazine-2-acetates

Compound Description: This class of compounds, including their 3-phenyl analogs, has been synthesized and studied for potential biological activities. Some derivatives exhibit anxiolytic and anticonvulsant properties [].

Relevance: These compounds, containing the 3,4-dihydro-2H-1,4-benzoxazine core as the target compound, possess an acetate group at the 2-position. This structural modification and the reported biological activities of these derivatives provide valuable insights for exploring the structure-activity relationships of benzoxazines and their potential therapeutic applications [].

2-(2-dialkylaminoethyl)-2H-1, 4-benzoxazines

Compound Description: This class of compounds represents benzoxazine derivatives synthesized to explore their biological activities. They were investigated for anxiolytic and anticonvulsant properties [].

Relevance: These compounds share the 3,4-dihydro-2H-1,4-benzoxazine core with the target compound and have a 2-dialkylaminoethyl group at the 2-position. Exploring their biological activities provides valuable data points for understanding the structure-activity relationships of substituted benzoxazines, particularly in the context of neurological disorders [].

2-(2, 2-diphenylethyl)-2H-1, 4-benzoxazines

Compound Description: These compounds are benzoxazine derivatives synthesized and evaluated for their potential anxiolytic and anticonvulsant activities [].

Relevance: Sharing the 3,4-dihydro-2H-1,4-benzoxazine core structure with the target compound, these compounds are substituted with a 2,2-diphenylethyl group at the 2-position. This structural modification and the subsequent pharmacological evaluation of these derivatives contribute to understanding the structure-activity relationships within the benzoxazine family [].

2‐Fluoro‐N‐[7‐fluoro‐3,4‐di­hydro‐2‐methyl‐3‐oxo‐4‐(prop‐2‐ynyl)‐2H‐1,4‐benzoxazin‐6‐yl]­benz­amide

Compound Description: This compound is a known protox inhibitor. Its crystal structure has been solved, revealing details about its conformation and intermolecular interactions [].

Relevance: This compound shares the core 3,4-dihydro-2H-1,4-benzoxazine structure with the target compound but features several modifications, including fluorine atoms at the 6 and 7 positions, a carbonyl group at the 3-position, a 2-fluorobenzamide group at the nitrogen atom, and a prop-2-ynyl group at the 4-position. Although structurally distinct, its characterization adds to the knowledge of benzoxazine derivatives' structural properties and potential biological activities [].

3,4‐Dihydro‐4‐methyl‐2H‐1,4‐benzoxazine‐2‐carboxylic Acid Derivatives

Compound Description: This class of compounds has been investigated for their reactivity in the Polonovski reaction, a chemical transformation used to convert tertiary amines into various functionalities [].

Relevance: These compounds, while possessing an ester or amide group at the 2-position and a methyl group at the 4-position compared to 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine, share the core benzoxazine structure and provide insights into the reactivity of this scaffold under specific reaction conditions. Understanding their behavior in reactions like the Polonovski reaction can guide the synthesis and modification of related benzoxazine derivatives [].

3-alkyl-4-acetyl-3,4-dihydro-2H-1,4-benzoxazines

Compound Description: This class of novel chiral compounds was synthesized and their conformation interconversion was studied using variable-temperature NMR experiments and density functional theory calculations [].

Relevance: This class of compounds shares the core 3,4-dihydro-2H-1,4-benzoxazine structure with the target compound, but with an acetyl group at the 4-position and an alkyl group at the 3-position. Studying their conformation interconversion provides insights into the dynamic behavior of substituted benzoxazines, which can be relevant for understanding their interactions with biological targets and for designing analogs with desired properties [].

{(4‐[(4‐Chlorobenzylidene)‐amino]‐6‐methyl‐3‐thioxo‐[1,2,4]‐triazin‐3,4‐dihydro(2H)‐5‐one)} (CAMTTO)

Compound Description: CAMTTO is a novel 1,2,4‐thiotriazine derivative used as a ligand to form copper(I) and silver(I) complexes. These complexes have been characterized using various techniques, including X-ray diffraction studies [].

Relevance: Though structurally distinct from 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine, CAMTTO's use in forming metal complexes highlights the broader application of heterocyclic compounds in coordination chemistry. It demonstrates the versatility of these compounds in creating diverse molecular architectures with potential applications in various fields, including catalysis and materials science [].

7-Chloro-2-hydrazino-5-phenyl-3H-1, 4-benzodiazepine

Compound Description: This compound was synthesized and investigated as part of a study focusing on the synthesis and structural characterization of benzodiazepines and benzotriazocines [].

Properties

CAS Number

1082837-97-5

Product Name

6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine

IUPAC Name

6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine

Molecular Formula

C9H10ClNO

Molecular Weight

183.63 g/mol

InChI

InChI=1S/C9H10ClNO/c1-6-5-11-8-4-7(10)2-3-9(8)12-6/h2-4,6,11H,5H2,1H3

InChI Key

CEDHFNZEZCCEMX-UHFFFAOYSA-N

SMILES

CC1CNC2=C(O1)C=CC(=C2)Cl

Canonical SMILES

CC1CNC2=C(O1)C=CC(=C2)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.